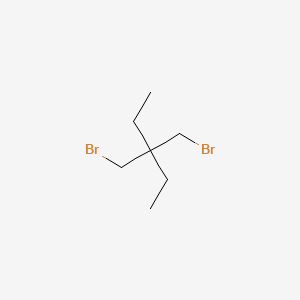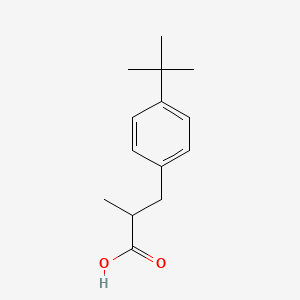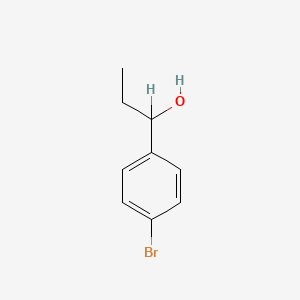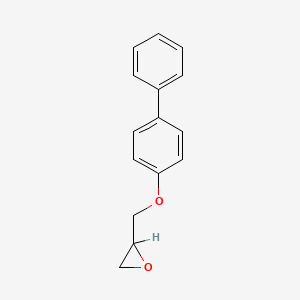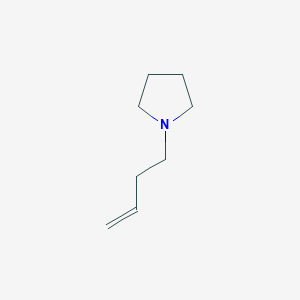
1-(But-3-en-1-yl)pirrolidina
Descripción general
Descripción
1-(But-3-en-1-yl)pyrrolidine, also known as 1-butyryl-2-pyrrolidinone, is a versatile and important chemical compound that has been used in a variety of scientific research applications. It is a cyclic amide derived from the amino acid lysine and is commonly used as a reagent in organic synthesis. It is highly reactive and can be used in a variety of different reactions, including condensation, substitution, and hydrolysis. Additionally, 1-(But-3-en-1-yl)pyrrolidine has been studied for its potential biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El anillo de pirrolidina, un componente central de la 1-(But-3-en-1-yl)pirrolidina, es un motivo frecuente en la química medicinal debido a su capacidad para explorar eficientemente el espacio farmacoforo y contribuir a la estereoquímica de las moléculas . Se utiliza en el diseño de compuestos con diversas actividades biológicas, incluyendo:
- Agentes anticancerígenos: Los derivados de la pirrolidina se han sintetizado y evaluado por su potencial para inhibir el crecimiento de las células cancerosas .
- Fármacos neuroprotectores: La diversidad estructural permitida por el anillo de pirrolidina ayuda en el desarrollo de fármacos que se dirigen a los trastornos del sistema nervioso central .
- Medicamentos antiinflamatorios: Se investigan los compuestos que presentan la estructura de la pirrolidina por su eficacia en la reducción de la inflamación .
Ciencia de los materiales
En la ciencia de los materiales, la this compound puede estar involucrada en la síntesis de nuevos materiales con aplicaciones potenciales en diversas industrias. Por ejemplo, los derivados de la pirrolidina pueden utilizarse en la creación de nuevos polímeros o como monómero en reacciones de polimerización para producir materiales con propiedades únicas .
Síntesis química
Este compuesto sirve como intermedio versátil en la síntesis orgánica. Puede utilizarse para introducir el andamiaje de la pirrolidina en moléculas más complejas. Sus aplicaciones incluyen:
- Construcción de anillos: Se puede utilizar para construir anillos de pirrolidina a partir de diferentes precursores cíclicos o acíclicos .
- Funcionalización: Se puede emplear para funcionalizar anillos de pirrolidina preformados, aumentando la diversidad de compuestos derivables .
Química analítica
En la química analítica, la this compound podría utilizarse como compuesto estándar o de referencia en métodos cromatográficos para identificar o cuantificar estructuras similares dentro de mezclas complejas .
Investigación en ciencias de la vida
El anillo de pirrolidina es una característica común en los compuestos bioactivos, lo que hace que la this compound sea relevante en la investigación en ciencias de la vida. Se puede utilizar para estudiar procesos biológicos o como punto de partida para la síntesis de moléculas que interactúan con sistemas biológicos .
Desarrollo de compuestos bioactivos
La this compound puede ser un precursor en la síntesis de compuestos bioactivos con potenciales aplicaciones terapéuticas. Los investigadores exploran sus derivados para actividades como los efectos antivirales, antibacterianos y antituberculosos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Pyrrolidine derivatives serve as versatile scaffolds in drug research and development. They are employed as intermediates for potential new drug candidates .
- Specific targets can vary, but some pyrrolidine derivatives exhibit activities such as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects. Others inhibit enzymes like cholinesterase and carbonic anhydrase .
- Altering the coordinating groups of these ligands can enhance their specific activities, including antiproliferative effects .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Análisis Bioquímico
Biochemical Properties
1-(But-3-en-1-yl)pyrrolidine plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific enzymes and altering their activity. For instance, it has been observed to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes .
Cellular Effects
The effects of 1-(But-3-en-1-yl)pyrrolidine on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(But-3-en-1-yl)pyrrolidine has been shown to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . By inhibiting Akt, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 1-(But-3-en-1-yl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, its interaction with PARP involves binding to the enzyme’s catalytic domain, preventing the enzyme from repairing DNA damage . Additionally, 1-(But-3-en-1-yl)pyrrolidine can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(But-3-en-1-yl)pyrrolidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 1-(But-3-en-1-yl)pyrrolidine has been observed to cause sustained inhibition of PARP activity, leading to prolonged effects on cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 1-(But-3-en-1-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 1-(But-3-en-1-yl)pyrrolidine can exhibit toxic effects, including liver damage and other adverse reactions . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in potential treatments.
Metabolic Pathways
1-(But-3-en-1-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it important to study its metabolism in detail.
Transport and Distribution
Within cells and tissues, 1-(But-3-en-1-yl)pyrrolidine is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . For example, it has been observed to localize in the nucleus, where it can interact with nuclear enzymes and affect gene expression . Understanding the transport and distribution of 1-(But-3-en-1-yl)pyrrolidine is essential for predicting its behavior in biological systems.
Subcellular Localization
The subcellular localization of 1-(But-3-en-1-yl)pyrrolidine can impact its activity and function. This compound has been found to localize in the nucleus, cytoplasm, and other cellular compartments . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of 1-(But-3-en-1-yl)pyrrolidine can determine its interactions with different biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
1-but-3-enylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQITQNYKZCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290703 | |
| Record name | 1-(but-3-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-63-2 | |
| Record name | NSC70445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(but-3-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-BUTENYL)PYRROLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


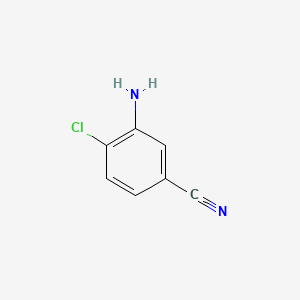
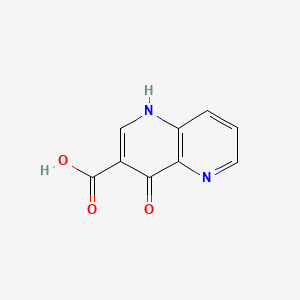
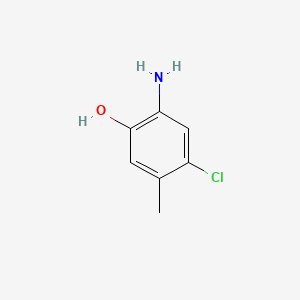
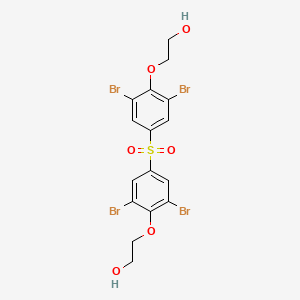
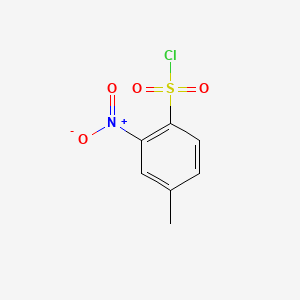
![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)
